molecular formula C10H7NO2 B8481627 6-Furan-3-yl-pyridine-2-carbaldehyde CAS No. 208110-90-1

6-Furan-3-yl-pyridine-2-carbaldehyde

Cat. No.: B8481627
CAS No.: 208110-90-1
M. Wt: 173.17 g/mol
InChI Key: FIUUSAJAVPIISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Furan-3-yl-pyridine-2-carbaldehyde is a heteroaromatic aldehyde of interest in chemical research and development. This compound integrates furan and pyridine rings, molecular frameworks that are prevalent in the development of pharmaceuticals, agrochemicals, and functional materials . The aldehyde functional group is a versatile synthetic handle, particularly for the preparation of Schiff base ligands, which are crucial in coordination chemistry and the development of catalysts . While specific biological data for this compound may be limited, related N-acylhydrazone derivatives synthesized from similar aldehydes have demonstrated notable biological activities, including anticancer and antibacterial properties, highlighting the value of this structural class in medicinal chemistry research . The molecular structure is characterized by a pyridine-2-carbaldehyde core substituted at the 6-position with a furan-3-yl group. Researchers can utilize this compound as a key precursor in the synthesis of more complex molecules, such as acrylohydrazides and other heterocyclic systems . As a solid, standard laboratory safety protocols should be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

208110-90-1

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

6-(furan-3-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C10H7NO2/c12-6-9-2-1-3-10(11-9)8-4-5-13-7-8/h1-7H

InChI Key

FIUUSAJAVPIISC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=COC=C2)C=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde functionalities into aromatic and heteroaromatic systems. For 6-Furan-3-yl-pyridine-2-carbaldehyde, this method involves treating a pre-functionalized pyridine derivative (already bearing the furan-3-yl group at position 6) with a Vilsmeier reagent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) . The reaction proceeds via electrophilic aromatic substitution, where the in situ-formed chloroiminium ion acts as the formylating agent (Figure 1).

Key Steps :

  • Formation of the Vilsmeier complex: DMF+POCl3Cl2P(O)NMe2+Cl\text{DMF} + \text{POCl}_3 \rightarrow \text{Cl}_2\text{P(O)NMe}_2^+ \text{Cl}^-.

  • Electrophilic attack at the pyridine ring’s 2-position, facilitated by the electron-donating furan group at position 6.

  • Hydrolysis of the intermediate to yield the aldehyde.

Optimization Parameters :

  • Temperature : 0–5°C during reagent addition, followed by reflux at 80–100°C.

  • Molar Ratios : DMF:POCl₃ = 1:1.2; substrate:Vilsmeier reagent = 1:1.5.

  • Workup : Quenching with ice-water, neutralization with sodium bicarbonate, and extraction with dichloromethane.

Yield and Scalability

Reported yields for analogous Vilsmeier formylations range from 70–85% . The method’s scalability is limited by the exothermic nature of POCl₃ reactions, necessitating controlled industrial setups.

Chlorination-Oxidation Synthesis Pathway

Chlorination of 6-Furan-3-yl-2-picoline

This method adapts a patented protocol for synthesizing 2-pyridinecarbaldehyde. Starting with 6-furan-3-yl-2-picoline , chlorination is achieved using trichloroisocyanuric acid (TCCA) under reflux in a halocarbon solvent (e.g., dichloromethane). The reaction replaces the methyl group’s hydrogen with chlorine, forming 6-furan-3-yl-2-chloromethylpyridine .

Reaction Conditions :

  • Catalyst : Benzamide (5 mol%).

  • Temperature : 40–90°C for 2–3 hours.

  • Workup : Filtration, washing with saturated sodium carbonate, and solvent evaporation.

Oxidation to Aldehyde

The chlorinated intermediate undergoes oxidation using hypochlorite (NaClO) in the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst. This step converts the chloromethyl group to an aldehyde via a radical mechanism.

Optimized Protocol :

  • Solvent : Dichloromethane.

  • Oxidant : 10% NaClO (pH 9.5).

  • Temperature : -10°C during oxidant addition, followed by 10–25°C for 30–60 minutes.

  • Yield : Up to 88% after distillation.

Comparative Analysis of Preparation Methods

Efficiency and Practicality

Parameter Vilsmeier-Haack Chlorination-Oxidation
Reaction Steps 12
Yield 70–85%88%
Scalability ModerateHigh
Byproducts HCl, POCl₃ residuesNaCl, minimal organics
Industrial Feasibility Requires POCl₃ handlingCompatible with large-scale reactors

Mechanistic Advantages

  • Vilsmeier-Haack : Direct formylation avoids multi-step synthesis but requires stringent temperature control.

  • Chlorination-Oxidation : TEMPO-mediated oxidation offers high selectivity and milder conditions compared to traditional oxidants .

Chemical Reactions Analysis

Types of Reactions: 6-Furan-3-yl-pyridine-2-carbaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: Formation of furan-3-carboxylic acid derivatives.

    Reduction: Formation of furan-3-ylmethanol derivatives.

    Substitution: Formation of various substituted furan derivatives depending on the substituent introduced.

Scientific Research Applications

6-Furan-3-yl-pyridine-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Furan-3-yl-pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The furan ring’s reactivity and the aldehyde group’s ability to form covalent bonds with biological molecules contribute to its biological activity. For instance, it may act as an inhibitor of certain enzymes or interact with cellular receptors to modulate biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Pyridine-Carbaldehyde Derivatives and Their Features

Compound Name Substituent at Pyridine Position 6 Aldehyde Position Notable Features/Applications Reference
6-Furan-3-yl-pyridine-2-carbaldehyde Furan-3-yl 2 Electron-rich furan enhances π-stacking; used in ligand design
6-[3-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde 3-Trifluoromethylphenyl 3 CF₃ group increases lipophilicity; applied in agrochemical intermediates
6-Methyl-2-pyridinecarboxaldehyde Methyl 2 Methyl improves stability; used in coordination chemistry
6-Acetylpyridine-2-carbaldehyde Acetyl 2 Acetyl group modulates aldehyde reactivity; precursor in drug synthesis

Key Observations:

In contrast, the trifluoromethylphenyl group in 6-[3-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde is strongly electron-withdrawing, favoring applications in hydrophobic environments (e.g., membrane-permeable agrochemicals) . Methyl and acetyl substituents (as in and ) balance steric bulk and electronic modulation, making these derivatives versatile in catalysis or as intermediates.

Reactivity of the Aldehyde Group :

  • The position of the aldehyde (position 2 vs. 3) influences its accessibility in reactions. For example, this compound’s aldehyde is adjacent to the pyridine nitrogen, which may stabilize transition states in nucleophilic additions .
  • In 6-Acetylpyridine-2-carbaldehyde, the acetyl group adjacent to the aldehyde could sterically hinder reactions or alter electronic density, reducing electrophilicity compared to the furan-substituted analog .

Applications :

  • Pharmaceuticals : Derivatives like 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde are common in kinase inhibitor scaffolds due to their lipophilicity .
  • Materials Science : The furan-substituted compound’s π-conjugated system may be exploited in organic electronics or sensors .

Q & A

Q. How can stability studies guide storage protocols for this compound?

  • Answer: Degradation to carboxylic acid under light/moisture is minimized by storage in amber vials under argon at −20°C. Addition of 0.1% BHT (butylated hydroxytoluene) inhibits radical chain reactions, extending shelf life to >6 months .

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